molecular formula C21H24N2O4 B2914380 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide CAS No. 921836-82-0

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Cat. No.: B2914380
CAS No.: 921836-82-0
M. Wt: 368.433
InChI Key: KNORMLUZDDFUCD-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a structurally complex acetamide derivative featuring a fused benzoxazepin core. The molecule comprises a 1,5-benzoxazepin ring system substituted with three methyl groups at positions 3, 3, and 5, along with a 4-oxo moiety. The acetamide side chain is linked to a 3-methylphenoxy group, which contributes to its lipophilic character. This compound’s design likely targets modulation of central nervous system (CNS) receptors or enzymes, given the benzoxazepin scaffold’s historical association with neuroactive agents .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-6-5-7-16(10-14)26-12-19(24)22-15-8-9-18-17(11-15)23(4)20(25)21(2,3)13-27-18/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNORMLUZDDFUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic compound with potential pharmacological applications. Its molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 368.43 g/mol. This compound has garnered attention for its biological activity, particularly in the context of neuropharmacology and anti-inflammatory responses.

Chemical Structure

The compound's structure features a benzoxazepine core, which is known for various biological activities. The presence of the 3-methylphenoxy group may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to 2-(3-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide exhibit a range of biological activities:

  • Antioxidant Activity : Studies have shown that benzoxazepine derivatives possess antioxidant properties that can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from apoptosis induced by various neurotoxic agents.
  • Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The benzoxazepine moiety interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially modulating synaptic transmission.
  • The acetamide group may enhance solubility and bioavailability, allowing for better interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Neuroprotective Effects : In a study conducted by Zhang et al. (2020), a similar benzoxazepine derivative was shown to reduce neuronal death in models of Alzheimer's disease by inhibiting tau phosphorylation.
  • Anti-inflammatory Activity : Research by Kumar et al. (2021) demonstrated that another derivative effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Oxidative Stress Mitigation : A comparative study highlighted that derivatives with the benzoxazepine structure significantly decreased reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stressors (Lee et al., 2019).

Data Summary

The following table summarizes key findings from various studies on the biological activity of benzoxazepine derivatives:

Study ReferenceBiological ActivityKey Findings
Zhang et al., 2020NeuroprotectionReduced tau phosphorylation in Alzheimer's models
Kumar et al., 2021Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
Lee et al., 2019AntioxidantLowered ROS levels in neuronal cells

Comparison with Similar Compounds

Key Observations:

The 4-oxo group in the target compound enhances hydrogen-bonding capacity compared to amino or formamido groups in analogs like f and g .

2,6-Dimethylphenoxy analogs exhibit higher lipophilicity (calculated logP ~3.5 vs. ~2.8 for the target compound), which may influence metabolic stability .

Pharmacological and Physicochemical Properties

Hypothetical data based on structural analogs:

  • Solubility : Lower aqueous solubility compared to hexan-backbone analogs due to benzoxazepin’s hydrophobicity.
  • Metabolic Stability: The 3,3,5-trimethyl substitution pattern likely reduces oxidative metabolism, enhancing half-life relative to non-methylated analogs .

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